2-Methyl-6-phenoxybenzaldehyde
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Overview
Description
2-Methyl-6-phenoxybenzaldehyde is an organic compound with the molecular formula C14H12O It is a derivative of benzaldehyde, featuring a phenoxy group at the 6th position and a methyl group at the 2nd position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-phenoxybenzaldehyde typically involves the Friedel-Crafts acylation reaction. This reaction uses benzene derivatives and acyl chlorides in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the benzene ring to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-6-phenoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 2-Methyl-6-phenoxybenzoic acid.
Reduction: 2-Methyl-6-phenoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-6-phenoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a starting material for the synthesis of biologically active compounds, such as inhibitors of specific enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals, fragrances, and dyes.
Mechanism of Action
The mechanism of action of 2-Methyl-6-phenoxybenzaldehyde depends on its specific application. In biological systems, it may act by interacting with specific molecular targets, such as enzymes or receptors. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological context and the nature of the target molecule.
Comparison with Similar Compounds
2-Methyl-6-phenoxybenzaldehyde can be compared with other similar compounds, such as:
Benzaldehyde: Lacks the phenoxy and methyl groups, making it less complex and less versatile in terms of chemical reactivity.
2-Methylbenzaldehyde: Lacks the phenoxy group, resulting in different chemical properties and reactivity.
6-Phenoxybenzaldehyde: Lacks the methyl group, which affects its steric and electronic properties.
The presence of both the phenoxy and methyl groups in this compound makes it unique, providing a combination of steric and electronic effects that can be exploited in various chemical reactions and applications.
Properties
CAS No. |
61343-92-8 |
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Molecular Formula |
C14H12O2 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
2-methyl-6-phenoxybenzaldehyde |
InChI |
InChI=1S/C14H12O2/c1-11-6-5-9-14(13(11)10-15)16-12-7-3-2-4-8-12/h2-10H,1H3 |
InChI Key |
ZRPRUTWLYKDBPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=CC=CC=C2)C=O |
Origin of Product |
United States |
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